(S)-N,N-Dimethylpiperidin-3-amine
Overview
Description
(S)-N,N-Dimethylpiperidin-3-amine is a chiral amine compound with a piperidine ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique stereochemistry and functional groups make it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N,N-Dimethylpiperidin-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with (S)-piperidine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using formaldehyde and a reducing agent like sodium cyanoborohydride (NaBH3CN).
Methylation: Finally, the primary amine is methylated using methyl iodide (CH3I) to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and advanced purification techniques are often employed to ensure high purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions: (S)-N,N-Dimethylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: Reduction reactions can convert the amine to its corresponding amine-borane complex using borane (BH3).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Borane (BH3) in tetrahydrofuran (THF) solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine-borane complexes.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(S)-N,N-Dimethylpiperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.
Industry: The compound is employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the central nervous system, influencing signal transduction pathways and altering physiological responses.
Comparison with Similar Compounds
®-N,N-Dimethylpiperidin-3-amine: The enantiomer of (S)-N,N-Dimethylpiperidin-3-amine with different stereochemistry.
N,N-Dimethylpiperidine: A non-chiral analog with similar chemical properties but lacking stereochemical specificity.
N-Methylpiperidine: A related compound with a single methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its biological activity. The compound’s ability to interact selectively with chiral receptors and enzymes makes it a valuable tool in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3S)-N,N-dimethylpiperidin-3-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMGVIZJUIPNHLI-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1CCCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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